(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one
Description
(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one is a chemical compound with a morpholine ring substituted with a 4-chlorophenyl group and a methyl group
Properties
CAS No. |
920801-85-0 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(6R)-6-(4-chlorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
YKMCDLMGSNSAPX-JTQLQIEISA-N |
Isomeric SMILES |
CN1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating under reflux with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies have demonstrated its efficacy against certain types of leukemia cells, suggesting a potential role in cancer therapy .
- Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. This has led to investigations into its use as a lead compound for developing new antibiotics .
- Neuroprotective Effects : Preliminary studies suggest that this morpholine derivative may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Material Science Applications
Polymer Chemistry
In material science, (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one is being explored for its potential use in polymer synthesis. Its ability to act as a monomer or crosslinking agent can enhance the properties of polymers, leading to:
- Improved Mechanical Properties : Polymers synthesized with this compound have shown enhanced tensile strength and flexibility, making them suitable for various industrial applications .
- Biodegradable Materials : Research is underway to incorporate this compound into biodegradable plastics, aiming to reduce environmental impact while maintaining material performance .
Agricultural Research Applications
Pesticide Development
The agricultural sector is investigating (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one for its potential as an active ingredient in pesticides. Key findings include:
- Insecticidal Properties : Studies indicate that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects .
- Herbicidal Activity : Research has shown that this morpholine derivative can inhibit the growth of certain weeds, providing a potential avenue for developing selective herbicides .
Table 1: Pharmacological Activities of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one
| Activity Type | Target Organism/Pathway | Efficacy Level | Reference |
|---|---|---|---|
| Anticancer | Leukemia Cells | High | |
| Antimicrobial | Gram-positive Bacteria | Moderate | |
| Neuroprotective | Neuronal Cells | Preliminary Evidence |
Table 2: Material Properties of Polymers Containing (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one
| Property | Value | Application Area |
|---|---|---|
| Tensile Strength | 50 MPa | Industrial Materials |
| Flexibility | 20% elongation | Packaging |
| Biodegradability Rate | 60% in 12 months | Environmental Impact |
Table 3: Agricultural Efficacy of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one
| Application Type | Target Organism | Efficacy Level | Reference |
|---|---|---|---|
| Insecticide | Aphids | High | |
| Herbicide | Common Weeds | Moderate |
Case Studies
-
Anticancer Research Case Study
- A recent study evaluated the effects of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one on various leukemia cell lines. Results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.
-
Polymer Development Case Study
- Researchers synthesized a new polymer incorporating (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one and tested its mechanical properties. The resulting material demonstrated superior strength compared to conventional polymers, indicating its utility in high-performance applications.
-
Agricultural Field Trials
- Field trials were conducted using a pesticide formulation based on (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one. The trials showed effective pest control with minimal impact on non-target species, highlighting its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)methane
- N-(4-chlorophenyl)acetamide
Uniqueness
(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one is a synthetic compound belonging to the morpholinone class, which has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a morpholine ring substituted with a 4-chlorophenyl group and a methyl group. This specific arrangement is crucial for its biological activity, influencing how the compound interacts with various molecular targets.
The mechanism of action for (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one involves its interaction with specific enzymes and receptors. The morpholine ring enhances binding affinity, allowing the compound to modulate enzymatic activity effectively. Research indicates that it may act as an inhibitor or activator based on the target involved, affecting pathways critical for cellular functions such as signal transduction and metabolic processes.
Anticancer Properties
Several studies have investigated the anticancer potential of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in human colorectal carcinoma cells (HCT-116), it was shown to inhibit STAT3 activity, a pathway often dysregulated in cancers, leading to reduced cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. In particular, it has shown promise as a DYRK1A inhibitor, with studies revealing micromolar IC50 values. This inhibition is significant because DYRK1A is implicated in various neurodegenerative diseases and cancers. The selectivity of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one for DYRK1A over other kinases suggests potential therapeutic applications .
Study 1: Cytotoxicity in Cancer Cells
A study assessed the cytotoxic effects of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one on HeLa cells. The results indicated that at concentrations of 1 µM and 3 µM, cell viability remained high (above 90%), while at 10 µM, viability dropped significantly . This suggests a concentration-dependent effect where lower concentrations are less toxic.
| Concentration | Cell Viability (%) |
|---|---|
| 1 µM | 94 |
| 3 µM | 97 |
| 10 µM | 82 |
Study 2: Inhibition of DYRK1A
In another study focusing on DYRK1A inhibition, (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one demonstrated effective inhibition in biochemical assays with IC50 values indicating strong potency compared to other known inhibitors .
Pharmacological Profile
The pharmacological profile of (6R)-6-(4-Chlorophenyl)-4-methylmorpholin-3-one reveals its potential as a lead compound for drug development. Its ability to modulate key signaling pathways associated with cancer progression positions it as a candidate for further exploration in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
